molecular formula C7H12N2O2Se B565346 5-[2-(Ethylseleno)ethyl]hydantoin CAS No. 1219334-23-2

5-[2-(Ethylseleno)ethyl]hydantoin

Cat. No.: B565346
CAS No.: 1219334-23-2
M. Wt: 235.156
InChI Key: VVZGAZDWTYDPBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Ethylseleno)ethyl]hydantoin typically involves the reaction of hydantoin with ethylselenol in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 25-50°C. The reaction proceeds via nucleophilic substitution, where the ethylselenol attacks the carbonyl carbon of the hydantoin, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Ethylseleno)ethyl]hydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[2-(Ethylseleno)ethyl]hydantoin has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(Ethylseleno)ethyl]hydantoin involves its interaction with biological molecules through its selenium atom. Selenium is known to participate in redox reactions, and the compound can modulate oxidative stress in cells. The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Ethylseleno)ethyl]hydantoin is unique due to its ethylseleno group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-ethylselanylethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2Se/c1-2-12-4-3-5-6(10)9-7(11)8-5/h5H,2-4H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZGAZDWTYDPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Se]CCC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724913
Record name 5-[2-(Ethylselanyl)ethyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219334-23-2
Record name 5-[2-(Ethylselanyl)ethyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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